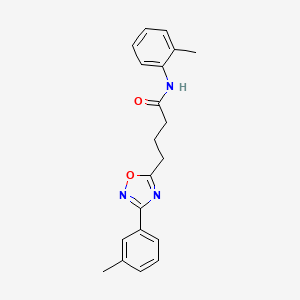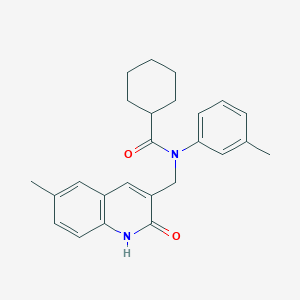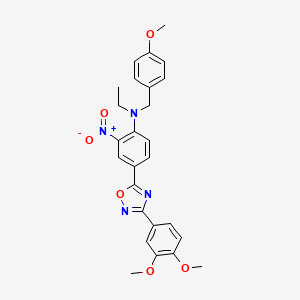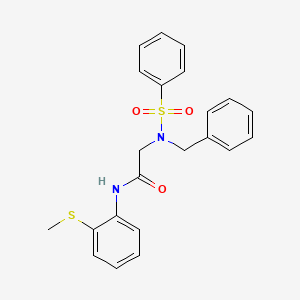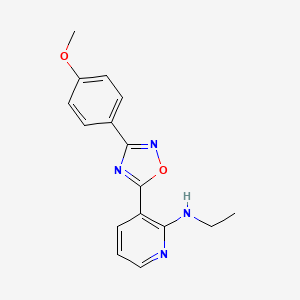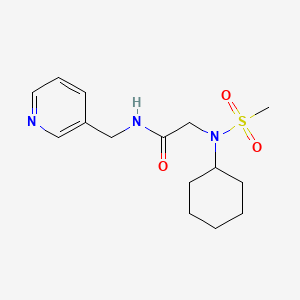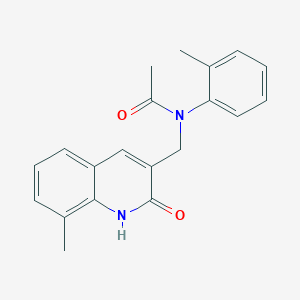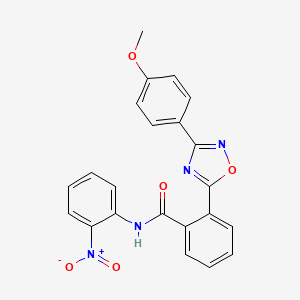
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as MMPEP, is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.
Wirkmechanismus
MMPEP selectively targets N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. By blocking the activation of N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, MMPEP can modulate glutamatergic neurotransmission and reduce the excitability of neurons. This mechanism of action has been implicated in the therapeutic effects of MMPEP in various neurological disorders.
Biochemical and Physiological Effects:
MMPEP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that MMPEP can reduce the expression of pro-inflammatory cytokines, increase the expression of neurotrophic factors, and modulate the activity of various signaling pathways. MMPEP has also been shown to have effects on synaptic plasticity, dendritic spine morphology, and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MMPEP is its selectivity for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which reduces the potential for off-target effects. However, MMPEP has a relatively short half-life, which can limit its efficacy in in vivo experiments. Additionally, the synthesis of MMPEP can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on MMPEP. One area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide antagonists. Another area of interest is the investigation of the therapeutic potential of MMPEP in other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the development of new formulations or delivery methods for MMPEP could improve its efficacy in in vivo experiments.
Conclusion:
In conclusion, MMPEP is a selective antagonist for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide that has potential therapeutic applications for various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMPEP have been discussed in this paper. Further research on MMPEP could lead to the development of new treatments for neurological disorders.
Synthesemethoden
MMPEP can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane, followed by reduction and reaction with 2-bromopropiophenone. The resulting product is then reacted with ethylenediamine to form MMPEP.
Wissenschaftliche Forschungsanwendungen
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that MMPEP can improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior in animal models. MMPEP has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-3-4-10(18-2)9(7-8)14-12(17)11(16)13-5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJUIIQGLMGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

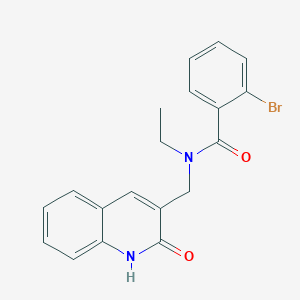
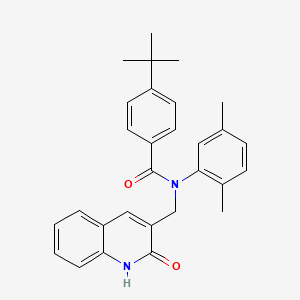

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)
